(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;hydrochloride
Description
Properties
CAS No. |
26982-20-7 |
|---|---|
Molecular Formula |
C18H39ClN12O4 |
Molecular Weight |
523.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C18H38N12O4.ClH/c19-10(4-1-7-26-16(20)21)13(31)29-11(5-2-8-27-17(22)23)14(32)30-12(15(33)34)6-3-9-28-18(24)25;/h10-12H,1-9,19H2,(H,29,31)(H,30,32)(H,33,34)(H4,20,21,26)(H4,22,23,27)(H4,24,25,28);1H/t10-,11-,12-;/m0./s1 |
InChI Key |
PQEISBBDIRAKGR-LFELFHSZSA-N |
Canonical SMILES |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N.Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-NHBu.HCl, commonly referred to as nonaarginine, is a synthetic peptide composed of multiple arginine residues. This compound has garnered attention in the field of molecular biology due to its unique properties as a cell-permeable peptide and its potential applications in drug delivery and therapeutic interventions.
Nonaarginine (C54H110N36O) is characterized by a high content of the amino acid arginine, which contributes to its positive charge and hydrophilicity. The molecular structure allows it to interact favorably with negatively charged cellular membranes, facilitating cellular uptake.
| Property | Value |
|---|---|
| Molecular Formula | C54H110N36O |
| Molecular Weight | 1,154.4 g/mol |
| Charge | Positive |
| Solubility | Highly soluble in water |
The biological activity of nonaarginine primarily stems from its ability to penetrate cellular membranes effectively. This property is attributed to the guanidinium groups present in arginine, which facilitate interactions with lipid bilayers. Upon entering cells, nonaarginine can influence various intracellular processes, including:
- Gene Delivery : Nonaarginine has been used as a vector for delivering nucleic acids into cells, enhancing transfection efficiency compared to traditional methods.
- Protein Transduction : It acts as a protein transduction domain, allowing the transport of larger proteins across cell membranes.
- Cell Signaling Modulation : The peptide may modulate signaling pathways by interacting with specific receptors or influencing protein-protein interactions.
1. Drug Delivery Systems
Nonaarginine has been explored for its potential in drug delivery systems due to its ability to encapsulate and transport therapeutic agents into target cells.
Case Study : A study demonstrated that nonaarginine-conjugated nanoparticles significantly improved the intracellular delivery of siRNA, leading to enhanced gene silencing in cancer cells compared to non-conjugated controls .
2. Antiviral Activity
Research indicates that nonaarginine exhibits antiviral properties against certain viruses by disrupting their ability to infect host cells.
Case Study : In vitro studies showed that nonaarginine could inhibit the entry of HIV into CD4+ T cells by interfering with viral envelope protein interactions .
3. Neuroprotective Effects
The neuroprotective potential of nonaarginine has been investigated in models of neurodegenerative diseases.
Case Study : A recent study found that treatment with nonaarginine reduced apoptosis in neuronal cells exposed to oxidative stress, suggesting a protective role against neurodegeneration .
Comparative Analysis
A comparative analysis of nonaarginine with other similar peptides reveals its unique advantages in terms of cellular uptake and versatility in applications.
| Peptide | Composition | Cellular Uptake Efficiency | Applications |
|---|---|---|---|
| Nonaarginine | 9 Arginines | High | Gene delivery, antiviral activity |
| Tat peptide | 11 Amino Acids (including Arg) | Moderate | Protein transduction |
| Penetratin | 16 Amino Acids | Moderate | Drug delivery |
Scientific Research Applications
Cell Penetrating Peptides
One of the most notable applications of this compound is as a cell penetrating peptide . The high arginine content facilitates the transport of various molecules across cellular membranes, making it particularly useful in drug delivery systems. Research has shown that peptides with multiple arginines can enhance the cellular uptake of therapeutic agents, including nucleic acids and proteins .
Gene Delivery Systems
The compound has been effectively utilized in gene delivery vehicles . Its ability to penetrate cell membranes allows it to deliver plasmid DNA and RNA molecules into cells, thereby facilitating gene therapy applications. Studies have demonstrated that arginine-rich peptides can improve the efficiency of transfection in various cell types, which is crucial for developing effective gene therapies .
Photocaged Peptides
H-Arg-Arg-Arg-NHBu.HCl has also been employed in the realm of photocaged peptides . Photocaging involves modifying a peptide to control its activity with light. This technique allows researchers to study biological processes in real-time by selectively activating or deactivating peptide functions using light exposure. The incorporation of arginine residues enhances the stability and solubility of these photocaged peptides .
Neurobiology Research
In neurobiology, this compound has been investigated for its potential to act as a cognitive enhancer . Research indicates that peptides containing arginine can influence memory and learning processes by modulating neurotransmitter systems. For instance, the sequence Arg-Glu-Arg has been shown to protect against memory loss associated with amyloid-beta toxicity, suggesting that similar sequences may have neuroprotective effects .
Antimicrobial Applications
The antimicrobial properties of arginine-rich peptides have garnered attention in recent studies. These peptides exhibit activity against various pathogens, including bacteria and viruses. The mechanism often involves disrupting microbial membranes or interfering with essential cellular processes, making them promising candidates for developing new antimicrobial agents .
Cancer Research
In cancer research, H-Arg-Arg-NHBu.HCl has been explored for its role in enhancing the efficacy of antibody-drug conjugates (ADCs) . The presence of multiple arginine residues can improve the solubility and stability of these conjugates, potentially leading to better therapeutic outcomes in cancer treatment .
Bioactive Peptides
The compound falls under the category of bioactive peptides , which are known for their physiological effects on health and disease prevention. These peptides can modulate various biological functions, including immune responses and metabolic processes, making them valuable in functional food development and nutritional supplements .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Cell Penetrating Peptides | Facilitates transport across cellular membranes for drug delivery |
| Gene Delivery Systems | Enhances transfection efficiency for gene therapy applications |
| Photocaged Peptides | Allows control over peptide activity using light for real-time studies |
| Neurobiology Research | Potential cognitive enhancer; protects against memory loss |
| Antimicrobial Applications | Exhibits activity against bacteria and viruses; disrupts microbial membranes |
| Cancer Research | Improves efficacy of antibody-drug conjugates through enhanced solubility and stability |
| Bioactive Peptides | Modulates biological functions; valuable in functional food and nutritional supplement development |
Q & A
Q. What strategies mitigate aggregation of H-Arg20-NHBu·HCl in physiological buffers during in vivo applications?
- Methodological Answer : Test buffering agents (e.g., citrate vs. phosphate) and additives like polyethylene glycol (PEG). Monitor aggregation via dynamic light scattering (DLS) and adjust peptide concentration to remain below the critical aggregation concentration (CAC) .
Key Considerations for Experimental Design
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., SPR + MD simulations) and meta-analyses of published datasets to identify confounding variables .
- Theoretical Frameworks : Link studies to polyarginine interaction models (e.g., charge-driven membrane permeation) or peptide self-assembly theories to contextualize results .
- Ethical and Reproducibility Standards : Adhere to FAIR data principles by sharing raw datasets (e.g., HPLC chromatograms, simulation parameters) in public repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
